molecular formula C12H14BrNO4 B13940193 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate

Cat. No.: B13940193
M. Wt: 316.15 g/mol
InChI Key: QRXCOQXSHCRAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroisoquinoline, a structure commonly found in many natural and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using bromine or other brominating agents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted tetrahydroisoquinoline derivatives, while oxidation can produce quinoline derivatives .

Scientific Research Applications

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline oxalate is unique due to the presence of both the bromine and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with potential biological activity .

Properties

Molecular Formula

C12H14BrNO4

Molecular Weight

316.15 g/mol

IUPAC Name

7-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline;oxalic acid

InChI

InChI=1S/C10H12BrN.C2H2O4/c1-7-10-6-9(11)3-2-8(10)4-5-12-7;3-1(4)2(5)6/h2-3,6-7,12H,4-5H2,1H3;(H,3,4)(H,5,6)

InChI Key

QRXCOQXSHCRAKJ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=CC(=C2)Br.C(=O)(C(=O)O)O

Origin of Product

United States

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